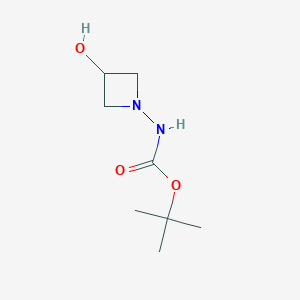

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(3-hydroxyazetidin-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)9-10-4-6(11)5-10/h6,11H,4-5H2,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKNHWHRGMSJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method 1: Boc Protection of 3-Hydroxyazetidine Hydrochloride

Reaction Overview

This method, detailed in CN106831523A, involves a two-step synthesis starting from 3-amino-1-propanol. The process emphasizes scalability and avoids hazardous reagents, making it suitable for industrial applications.

Step 1: Cyclization to 3-Hydroxyazetidine Hydrochloride

3-Amino-1-propanol undergoes hydrochlorination followed by cyclization using thionyl chloride (SOCl₂):

$$

\text{3-Amino-1-propanol} \xrightarrow{\text{HCl gas}} \text{3-Amino-1-propanol hydrochloride} \xrightarrow{\text{SOCl}_2, \Delta} \text{3-Hydroxyazetidine hydrochloride}

$$

Conditions :

Step 2: Boc Protection

The hydrochloride salt is neutralized and reacted with di-tert-butyl dicarbonate (Boc₂O) to install the Boc group:

$$

\text{3-Hydroxyazetidine hydrochloride} \xrightarrow{\text{Boc}2\text{O, NaHCO}3} \text{N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide}

$$

Conditions :

- Solvent: Tetrahydrofuran (THF)/Water (4:1)

- Base: Sodium bicarbonate (NaHCO₃)

- Temperature: Room temperature (25°C)

- Time: 12 hours

- Yield: 85%

Purification : Ethyl acetate extraction, drying over Na₂SO₄, and solvent evaporation.

Mechanistic Insights

The Boc protection proceeds via nucleophilic acyl substitution. The azetidine’s secondary amine attacks the electrophilic carbonyl carbon of Boc₂O, releasing tert-butoxide, which abstracts a proton to form the carbamate (Fig. 1). The aqueous base ensures deprotonation of the amine and neutralizes HCl byproducts.

Method 2: Carbodiimide-Mediated Coupling

Reaction Overview

EvitaChem describes an alternative approach using N,N'-dicyclohexylcarbodiimide (DCC) to couple tert-butyl carbamate with 3-hydroxyazetidine. While less common, this method avoids pre-forming the azetidine hydrochloride.

Direct Coupling

$$

\text{tert-Butyl carbamate} + \text{3-Hydroxyazetidine} \xrightarrow{\text{DCC, CH}2\text{Cl}2} \text{N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide}

$$

Conditions :

- Solvent: Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF)

- Coupling agent: DCC (1.2 equiv)

- Temperature: 0°C → Room temperature

- Time: 24 hours

- Yield: 65–75%

Purification : Column chromatography (silica gel, ethyl acetate/hexanes).

Mechanistic Insights

DCC activates the carbamate’s carbonyl group, forming an O-acylisourea intermediate. The azetidine’s amine attacks this electrophilic center, displacing dicyclohexylurea (DCU) and forming the desired product (Fig. 2). Steric hindrance from the tert-butoxy group may limit reaction efficiency, necessitating excess reagents.

Comparative Analysis of Methods

Advantages of Method 1 :

- Higher yield and scalability.

- Avoids toxic carbodiimides.

- Simplified purification via extraction.

Advantages of Method 2 :

- No need for azetidine hydrochloride synthesis.

- Suitable for small-scale research.

Optimization Strategies

Solvent Systems

Catalytic Additives

Temperature Control

- Conducting Method 2 at 0°C minimizes side reactions but requires extended stirring (36 hours).

Analyse Chemischer Reaktionen

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

Reduction: The carbonyl group in the formamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted azetidines and carbamates .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide serves as a valuable building block in organic synthesis. The compound can be synthesized through several methods, typically involving the reaction of tert-butyl carbamate with an azetidine derivative. This synthesis pathway is crucial for developing various derivatives that can be explored for their potential applications in drug discovery and development.

Key Synthesis Methods

- Reaction of Tert-Butyl Carbamate : This method involves the reaction with appropriate azetidine derivatives, allowing for the introduction of functional groups that enhance biological activity.

- Multicomponent Reactions : These reactions can yield diverse scaffolds, making N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide a versatile precursor in synthetic chemistry .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly due to its interactions with enzymes and receptors. Research indicates that N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can modulate receptor activity, influencing pathways related to various biological processes, including those affecting the central nervous system.

- Enzyme Interaction : The hydroxy group and azetidine structure are essential for binding to active sites on target molecules, potentially modulating their activity. This property is being investigated for therapeutic applications related to neurological disorders.

- Receptor Modulation : Preliminary studies suggest that compounds with similar structures can influence receptor activity, which may have implications for treating conditions such as sleep disorders and circadian rhythm disruptions.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action associated with N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. For example:

- Therapeutic Potential : Research has indicated that compounds similar to N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide could serve as leads in developing drugs targeting specific neurological pathways.

- Binding Studies : Ongoing investigations aim to clarify how this compound interacts with various biological targets, which may lead to new therapeutic strategies for diseases affecting the central nervous system.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the azetidine ring play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can be contextualized by comparing it to related formamide and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Compounds

Key Observations

Structural Differences: The azetidine ring in the target compound is smaller (4-membered) compared to the 5-membered pyrrole in N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide. This smaller ring introduces higher strain but may improve metabolic stability in drug design .

Functional Group Impact :

- The tert-butoxy group in both the target compound and the pyrrole derivative (CAS: 574007-66-2) provides steric bulk and lipophilicity, which can influence solubility and bioavailability .

- In contrast, N-(4-(1H-pyrazol-1-yl)phenyl)formamide (from plant extracts) lacks the tert-butoxy group but includes a pyrazole ring, which is electron-rich and may engage in π-π interactions .

The XLogP³ value of N-(2-benzylphenyl)formamide (3.0) indicates higher lipophilicity than the azetidine compound, which lacks reported logP data but likely has reduced hydrophobicity due to its hydroxyl group .

Applications :

- The target compound is primarily used in pharmaceutical synthesis , whereas the pyrrole derivative (CAS: 574007-66-2) serves as a building block in organic chemistry .

- N-(4-(1H-pyrazol-1-yl)phenyl)formamide and related acetamides are studied as natural products or photodegradation byproducts, highlighting their relevance in environmental and phytochemical research .

Research Findings and Implications

- Azetidine vs. Pyrrole Derivatives: The azetidine compound’s hydroxyl group may confer advantages in drug design, such as improved solubility and target binding, compared to the cyano-pyrrole derivative’s higher lipophilicity .

- Synthetic Utility : The tert-butoxyformamide group in both the azetidine and pyrrole compounds is a versatile protecting group in peptide and heterocyclic synthesis, enabling selective deprotection under mild acidic conditions .

- Natural vs. Synthetic Origins : While the target compound is synthetic, structurally simpler formamides like N-(4-(1H-pyrazol-1-yl)phenyl)formamide are isolated from plants, underscoring divergent applications in drug development versus natural product discovery .

Biologische Aktivität

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction studies, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 188.22 g/mol. Its structure includes a hydroxyazetidine moiety and a tert-butoxy group, which contribute to its distinct chemical properties. These features are pivotal in determining its biological interactions and potential therapeutic applications.

Interaction Studies

Preliminary research indicates that N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide may interact with various biological targets, particularly receptors and enzymes involved in critical physiological pathways. Notably, compounds with similar structures have shown the ability to modulate receptor activity, which could influence pathways related to sleep regulation and circadian rhythms . However, specific binding affinities and mechanisms of action for this compound remain to be fully elucidated.

While detailed mechanisms of action for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide are still under investigation, it is hypothesized that the compound may act as a modulator of neurotransmitter systems or metabolic pathways. This hypothesis is supported by the observed effects of structurally analogous compounds that impact similar biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide with structurally similar compounds highlights how variations in functional groups can influence biological activity. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Hydroxyazetidin-1-yl)acetamide | Azetidine ring, acetyl group | Potentially less hydrophobic than tert-butoxy formamide |

| N-(4-Hydroxyazetidin-1-yl)(tert-butoxy)formamide | Azetidine ring, different hydroxyl position | May exhibit different biological activity patterns |

| N-(3-Aminopropanoyl)(tert-butoxy)formamide | Azetidine ring with propanoyl group | Different reactivity due to the presence of amino group |

This table illustrates how slight modifications in chemical structure can lead to significant differences in pharmacological properties and biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine derivatives, including those related to N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide. For instance, research has focused on the compound's potential as a therapeutic agent in metabolic disorders and its role in modulating enzyme activity related to glycosidase inhibition .

In vitro assays have demonstrated that azetidine derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology. However, specific data regarding N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide's efficacy in these contexts is limited and warrants further investigation .

Q & A

Basic: What are the standard synthetic routes for N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

Synthesis typically involves coupling a hydroxyazetidine derivative with a tert-butoxyformamide precursor. A common approach includes:

- Step 1: Activation of the formamide group using carbodiimides (e.g., DCC) or coupling agents like HATU to facilitate nucleophilic attack by the hydroxyazetidine .

- Step 2: Solvent selection (e.g., DMF or THF) to balance steric hindrance from the tert-butoxy group and the nucleophilicity of the hydroxyazetidine .

- Optimization: Yield improvements (≥70%) are achieved by controlling temperature (0–25°C), using anhydrous conditions, and purifying via column chromatography with gradients of ethyl acetate/hexane .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the hydroxyazetidinyl ring (δ 3.5–4.5 ppm) and tert-butoxy group (δ 1.2–1.4 ppm) .

- ¹³C NMR confirms carbonyl (C=O) at ~160 ppm and tert-butyl carbons at ~28 ppm .

- Infrared Spectroscopy (IR): Detects N–H stretching (~3300 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₅N₂O₃: 199.1083) .

Advanced: How do steric and electronic factors influence the reactivity of the hydroxyazetidinyl and tert-butoxy groups in this compound?

Methodological Answer:

- Steric Effects: The tert-butoxy group limits accessibility to the formamide carbonyl, reducing nucleophilic substitution rates. This necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Electronic Effects: The hydroxyazetidinyl group’s electron-donating properties enhance nucleophilicity at the nitrogen, favoring reactions with electrophiles (e.g., acyl chlorides). Computational studies (DFT) can model charge distribution to predict reactivity .

- Case Study: In hydrolysis reactions, steric shielding by the tert-butoxy group slows acid-catalyzed degradation, while the hydroxyazetidine’s ring strain increases susceptibility to ring-opening under basic conditions .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., tert-butyl carbamate derivatives) to assign ambiguous peaks .

- 2D NMR Techniques: Use HSQC and HMBC to correlate protons with carbons and confirm connectivity between the hydroxyazetidine and formamide moieties .

- Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the hydroxyazetidinyl ring’s conformation .

- Example: Discrepancies in carbonyl IR absorption (e.g., 1680 vs. 1700 cm⁻¹) may indicate impurities; repeating synthesis with rigorous drying protocols can mitigate this .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) by simulating interactions between the hydroxyazetidinyl group and active-site residues .

- MD Simulations: Analyze stability of ligand-target complexes in aqueous environments, focusing on hydrogen bonds between the formamide carbonyl and catalytic residues .

- QSAR Studies: Correlate substituent effects (e.g., tert-butoxy bulkiness) with bioactivity data to design analogs with improved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.